2-Nitrocinnamyl alcohol

Description

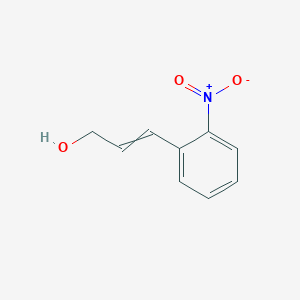

2-Nitrocinnamyl alcohol (C₉H₉NO₃, molecular weight: 179.17) is an ortho-nitro-substituted cinnamyl alcohol derivative. It features a propenol chain (-CH₂CH₂OH) attached to a phenyl ring with a nitro (-NO₂) group at the 2-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cyclization reactions. For example, under reductive conditions, its nitro group is converted to an amino group (-NH₂), forming 2-aminocinnamyl alcohol, which participates in aromatization and heterocycle formation .

Properties

Molecular Formula |

C9H9NO3 |

|---|---|

Molecular Weight |

179.17 g/mol |

IUPAC Name |

3-(2-nitrophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-6,11H,7H2 |

InChI Key |

JQDUHQARXQIRHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CCO)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol typically involves the condensation of 2-nitrobenzaldehyde with an appropriate alkyne or alkene under basic conditions. One common method is the aldol condensation reaction, where 2-nitrobenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the desired product.

Industrial Production Methods: Industrial production of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The nitro group in (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride, amines in the presence of a base.

Major Products Formed:

Oxidation: 2-nitrobenzaldehyde, 2-nitrobenzoic acid.

Reduction: 2-aminophenylprop-2-en-1-ol.

Substitution: 2-halophenylprop-2-en-1-ol, 2-aminophenylprop-2-en-1-ol.

Scientific Research Applications

(2E)-3-(2-Nitrophenyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Nitrophenyl)prop-2-en-1-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares 2-nitrocinnamyl alcohol with three nitro-substituted aromatic alcohols: 4-nitrocinnamyl alcohol (para-isomer), 2-(3-nitrophenyl)ethanol (meta-substituted ethanol derivative), and 2-nitrobenzyl alcohol (ortho-nitro benzyl alcohol).

Key Observations:

- Molecular Weight: Cinnamyl derivatives (179.17) are heavier than benzyl or phenethyl analogs due to the propenol chain.

- Retention Time : this compound’s RT of 12.560 (via GC analysis) suggests moderate polarity, influenced by the nitro group and hydroxyl chain .

Reduction Reactions

- This compound: Reduces to 2-aminocinnamyl alcohol under catalytic hydrogenation or other reductive conditions. This product is critical in synthesizing heterocyclic compounds (e.g., quinolines) via cyclization .

- 4-Nitrocinnamyl Alcohol: Expected to undergo similar reduction to 4-aminocinnamyl alcohol, though specific literature is lacking. Para-substitution may enhance resonance stabilization of intermediates.

- 2-Nitrobenzyl Alcohol: Reduces to 2-aminobenzyl alcohol, a precursor for pharmaceuticals and agrochemicals. Its decomposition at 201°C releases toxic NOx gases, necessitating careful handling .

Esterification and Functionalization

- 2-(3-Nitrophenyl)ethanol: Participates in esterification reactions (e.g., with chloroacetyl chloride) to form derivatives like 2-nitrobenzyl 2-chloroacetate, highlighting its utility in synthesizing bioactive molecules .

- This compound: Likely undergoes similar esterification, though direct evidence is sparse. Its propenol chain may enhance reactivity in Michael additions or polymerizations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Treatment of 4-nitrocinnamyl alcohol with tosyl chloride (TsCl) in dichloromethane yields 4-nitrocinnamyl chloride via a two-step mechanism :

-

Tosylation : Formation of the intermediate tosylate.

-

Cl⁻ Displacement : Nucleophilic substitution by chloride ion, facilitated by the electron-withdrawing nitro group.

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| TsCl, TEA, DMAP, CH₂Cl₂, 0°C → 15°C | 4-Nitrocinnamyl chloride | 51 |

The nitro group significantly enhances reactivity compared to halo- or methyl-substituted analogs due to its strong electron-withdrawing effect. Polar aprotic solvents like DMF further improve yields (up to 87% for p-nitrobenzyl analogs) .

Redox Cyclization Pathways

In the presence of amines like benzylamine, 2-nitrobenzyl alcohols undergo redox cyclization to form cinnolines . Although unreported for 2-nitrocinnamyl alcohol, a plausible analogous pathway involves:

-

Deprotonation : Formation of 2-nitrosocinnamaldehyde.

-

Condensation : Reaction with amines to form hydrazone intermediates.

-

Cyclization : Azo isomerization and aromatization to yield cinnoline derivatives.

Critical Factors :

-

Base choice (e.g., CsOH·H₂O accelerates nitroso intermediate formation).

Ene Reactions with Nitrosocarbonyls

Nitrosocarbonyl mesitylene reacts with cinnamyl alcohols via an ene mechanism , forming 5-hydroxy-isoxazolidines . For this compound, the nitro group may sterically or electronically modulate reactivity:

-

Stereoselectivity : Addition at the C3 position of the allylic alcohol.

-

Post-Reaction Rearrangements : Hydration and dehydration steps yield isoxazolidine derivatives.

Representative Yield :

| Substrate | Product | Yield (%) |

|---|---|---|

| trans-Cinnamyl alcohol | 5-Hydroxy-isoxazolidine | 40 |

Enzymatic Reduction

Cinnamyl alcohol dehydrogenase (CAD) catalyzes the reduction of cinnamyl aldehydes to alcohols in lignin biosynthesis . While this compound itself is not a substrate, CAD’s substrate-binding pocket accommodates substituted cinnamyl alcohols, suggesting potential for engineered enzymatic modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.